molecular formula C7H2BrClFIO2 B12990390 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid

4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid

Cat. No.: B12990390
M. Wt: 379.35 g/mol
InChI Key: ORNHTXANAZCLNY-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid is a complex organic compound with the molecular formula C7H2BrClFIO2. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, fluorine, and iodine) attached to a benzoic acid core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid typically involves multi-step organic reactions. One common approach is the sequential halogenation of a benzoic acid derivative. The process may start with the introduction of a bromine atom, followed by chlorination, fluorination, and iodination under controlled conditions. Each halogenation step requires specific reagents and catalysts to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzoic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms can influence the reactivity and selectivity of the compound. For example, in substitution reactions, the electron-withdrawing effects of the halogens can stabilize the transition state, facilitating the reaction. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-3-iodobenzoic acid
  • 2-Iodobenzoic acid
  • 4-Bromo-3-fluoro-2-iodobenzoic acid

Uniqueness

4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid is unique due to the presence of four different halogen atoms on the benzoic acid core. This distinct halogenation pattern imparts unique chemical properties, such as increased reactivity and selectivity in various reactions. Compared to similar compounds, it offers a broader range of applications and potential for developing new synthetic methodologies and materials.

Properties

Molecular Formula

C7H2BrClFIO2

Molecular Weight

379.35 g/mol

IUPAC Name

4-bromo-6-chloro-2-fluoro-3-iodobenzoic acid

InChI

InChI=1S/C7H2BrClFIO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,(H,12,13)

InChI Key

ORNHTXANAZCLNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)I)F)C(=O)O)Cl

Origin of Product

United States

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